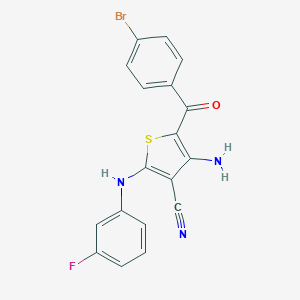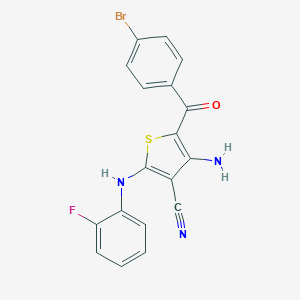![molecular formula C17H14F4N2S B460677 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 664994-27-8](/img/structure/B460677.png)
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile is a novel compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a nicotinonitrile derivative, which is known for its diverse range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to inhibit the activity of several enzymes, including histone deacetylases and topoisomerases, which are known to play a crucial role in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile have been extensively studied in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, the compound has been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to possess antiviral properties, inhibiting the replication of several viruses, including influenza virus and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile is its diverse range of biological activities, making it a potential candidate for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research of 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile. One potential direction is the further optimization of the compound's structure to enhance its potency and selectivity. Another potential direction is the investigation of the compound's mechanism of action to better understand its biological activity. Additionally, the compound's potential applications in the treatment of infectious diseases such as COVID-19 warrant further investigation. Overall, the diverse range of biological activities exhibited by 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile makes it a promising candidate for further research and development in the field of drug discovery and development.
Métodos De Síntesis
The synthesis of 6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile involves the reaction of 3-fluorobenzyl mercaptan with 6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product in good yield and purity. The synthetic method is relatively straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in drug discovery and development. The compound has shown promising results in preclinical studies as an anticancer agent, with potent inhibitory activity against various cancer cell lines. Additionally, the compound has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of infectious diseases such as COVID-19.
Propiedades
IUPAC Name |
6-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2S/c1-3-14-10(2)15(17(19,20)21)13(8-22)16(23-14)24-9-11-5-4-6-12(18)7-11/h4-7H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGLLOQQMZHIFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC2=CC(=CC=C2)F)C#N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-[(3-fluorobenzyl)sulfanyl]-5-methyl-4-(trifluoromethyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(2-butoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460596.png)

![4-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-2-amino-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460600.png)
![4-(4-Chlorophenyl)-2-[(1-methylbutyl)sulfanyl]-6-thien-2-ylnicotinonitrile](/img/structure/B460602.png)
![4-(4-methoxyphenyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-6-(2-thienyl)nicotinonitrile](/img/structure/B460603.png)
![Methyl 6'-amino-5'-cyano-1-[(2-fluorophenyl)methyl]-2'-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B460604.png)
![1'-Acetyl-2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,4'-piperidine]-3-carbonitrile](/img/structure/B460606.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2-iodophenyl)acetamide](/img/structure/B460609.png)
![2-Benzoyl-6-oxaspiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B460610.png)
![2-Amino-4-({2-[(4-chlorophenyl)sulfonyl]ethyl}sulfanyl)-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B460612.png)
![6-amino-8-{2-[(2-chlorobenzyl)oxy]phenyl}-8,8a-dihydro-1H-isochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B460613.png)
![6'-Amino-1,3,3'-trimethyl-2',4'-dihydrospiro(piperidine-4,4'-pyrano[2,3-c]pyrazole)-5-carbonitrile](/img/structure/B460614.png)
![Benzyl 2-benzoyl-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B460615.png)